(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic aromatic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves a multi-step process. One common method starts with the preparation of the intermediate 2-(2-bromoethoxy)benzo[d]thiazole. This intermediate is synthesized through a nucleophilic substitution reaction involving 1,2-dibromoethane and substituted phenols . The intermediate is then reacted with 4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylideneamine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidation states and reduced forms of the compound.
Scientific Research Applications
(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit monoamine oxidase enzymes, leading to increased levels of neurotransmitters such as serotonin and norepinephrine . Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
4,7-dimethoxy-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine: This compound shares the benzothiazole core structure and exhibits similar biological activities.
3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one: Another benzothiazole derivative with potential therapeutic applications.
Uniqueness
(Z)-3-bromo-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3S/c1-20-14-12(22-2)7-8-13(23-3)15(14)24-17(20)19-16(21)10-5-4-6-11(18)9-10/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFFOVJTUCTHQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC(=CC=C3)Br)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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